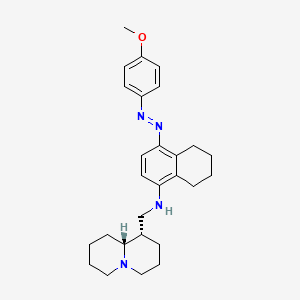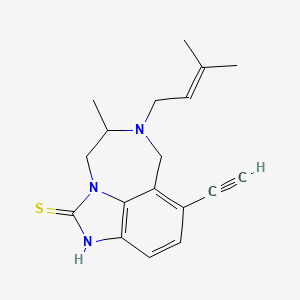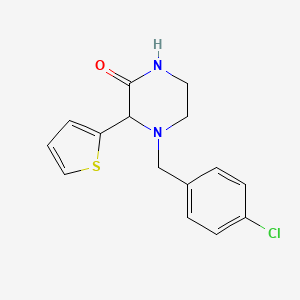
Pyridinium, 2-((hydroxyimino)methyl)-1-(((2-((hydroxyimino)methyl)-3-methyl-1H-imidazolium-1-yl)methoxy)methyl)-, dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 2-((hydroxyimino)methyl)-1-(((2-((hydroxyimino)methyl)-3-methyl-1H-imidazolium-1-yl)methoxy)methyl)-, dichloride is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring both pyridinium and imidazolium moieties, contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 2-((hydroxyimino)methyl)-1-(((2-((hydroxyimino)methyl)-3-methyl-1H-imidazolium-1-yl)methoxy)methyl)-, dichloride typically involves the reaction of pyridine derivatives with appropriate imidazole compounds under controlled conditions. The reaction often requires the use of oxidizing agents and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome .
Análisis De Reacciones Químicas
Types of Reactions
Pyridinium, 2-((hydroxyimino)methyl)-1-(((2-((hydroxyimino)methyl)-3-methyl-1H-imidazolium-1-yl)methoxy)methyl)-, dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its chemical behavior.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial in determining the efficiency and outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Pyridinium, 2-((hydroxyimino)methyl)-1-(((2-((hydroxyimino)methyl)-3-methyl-1H-imidazolium-1-yl)methoxy)methyl)-, dichloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of pyridinium, 2-((hydroxyimino)methyl)-1-(((2-((hydroxyimino)methyl)-3-methyl-1H-imidazolium-1-yl)methoxy)methyl)-, dichloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of both pyridinium and imidazolium moieties allows for versatile interactions with different biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Pyridinium chloride: A simpler pyridinium salt with similar reactivity but lacking the imidazolium moiety.
Imidazolium chloride: Contains the imidazolium moiety but lacks the pyridinium component.
N-Methylpyridinium iodide: Another pyridinium salt with different substituents and reactivity.
Uniqueness
The uniqueness of pyridinium, 2-((hydroxyimino)methyl)-1-(((2-((hydroxyimino)methyl)-3-methyl-1H-imidazolium-1-yl)methoxy)methyl)-, dichloride lies in its dual functionality, combining the properties of both pyridinium and imidazolium salts. This dual nature enhances its reactivity and broadens its range of applications in scientific research and industry .
Propiedades
Número CAS |
93490-44-9 |
|---|---|
Fórmula molecular |
C13H17Cl2N5O3 |
Peso molecular |
362.2 g/mol |
Nombre IUPAC |
(NE)-N-[[1-[[2-[(E)-hydroxyiminomethyl]-3-methylimidazol-3-ium-1-yl]methoxymethyl]pyridin-1-ium-2-yl]methylidene]hydroxylamine;dichloride |
InChI |
InChI=1S/C13H15N5O3.2ClH/c1-16-6-7-18(13(16)9-15-20)11-21-10-17-5-3-2-4-12(17)8-14-19;;/h2-9H,10-11H2,1H3;2*1H |
Clave InChI |
ISPOWAKQIIONMC-UHFFFAOYSA-N |
SMILES isomérico |
C[N+]1=C(N(C=C1)COC[N+]2=CC=CC=C2/C=N/O)/C=N/O.[Cl-].[Cl-] |
SMILES canónico |
C[N+]1=C(N(C=C1)COC[N+]2=CC=CC=C2C=NO)C=NO.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



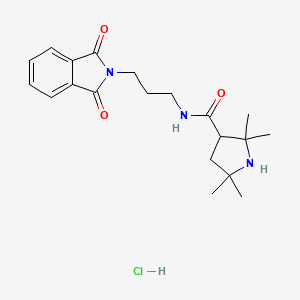
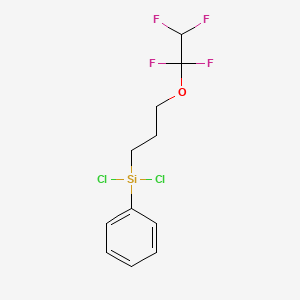
![[(3S,3aR,6S,6aS)-3-[1-oxido-4-(pyridine-3-carbonyl)piperazin-1-ium-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709323.png)
![(E)-but-2-enedioic acid;7-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12709331.png)
